molecular formula C15H19NO2 B1408342 Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate CAS No. 1656294-85-7

Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No.: B1408342
CAS No.: 1656294-85-7
M. Wt: 245.32 g/mol
InChI Key: CIMFNOGKVMAUJG-UHFFFAOYSA-N
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Description

Historical Background and Development

The development of methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate emerged from the broader historical context of tetrahydropyridine chemistry, which has evolved significantly over the past several decades. Tetrahydropyridines have sparked notable interest as an auspicious heterocyclic moiety, existing in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine configurations. The presence of these structural variations has been identified in both natural products and synthetic pharmaceutical agents, driving extensive research into their synthesis and applications.

The specific compound under investigation represents a more recent advancement in tetrahydropyridine chemistry, incorporating both the established 1,2,3,6-tetrahydropyridine framework and the additional complexity of 4-methylphenylmethyl substitution. This molecular architecture reflects the modern trend toward designing increasingly sophisticated heterocyclic compounds that combine multiple functional elements to achieve enhanced properties and expanded synthetic utility. The compound's development can be traced to research efforts aimed at creating versatile synthetic intermediates that could serve multiple roles in organic synthesis and pharmaceutical development.

The historical progression from simple tetrahydropyridine structures to more complex derivatives like this compound demonstrates the field's evolution toward precision molecular design. Many tetrahydropyridine-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties. This historical foundation provided the scientific basis for developing the current compound, which incorporates lessons learned from decades of tetrahydropyridine research while introducing novel structural features that expand its potential applications.

Significance in Organonitrogenous Chemistry

This compound occupies a particularly important position within organonitrogenous chemistry due to its unique combination of structural features and chemical reactivity. The compound falls under the category of carboxylate esters and more specifically, it is classified as a tetrahydropyridine derivative, with its structure featuring a tetrahydropyridine ring substituted with a methyl group and an ester functional group. This classification places it at the intersection of several important areas of organic chemistry, including heterocyclic chemistry, ester chemistry, and nitrogen-containing compound chemistry.

The significance of this compound in organonitrogenous chemistry extends beyond its structural complexity to encompass its role as a synthetic intermediate and research tool. As heterocyclic nitrogen molecules, tetrahydropyridines have been recognized as significant constituents of many natural and synthetic compounds, many of which have interesting biological and pharmacological properties. The specific structural features of this compound make it particularly valuable for synthetic applications, as it provides multiple sites for chemical modification and functionalization.

The compound's significance is further enhanced by its position within the broader context of nitrogen heterocycle chemistry. Tetrahydropyridines play a pivotal role in synthesizing a range of remedial compounds and have exhibited impressive curative efficacy for the treatment of numerous diseases. This therapeutic potential makes compounds like this compound attractive synthetic targets for organic chemists and pharmaceutical researchers seeking to develop new therapeutic agents.

Chemical Property Specification Reference Source
Chemical Abstracts Service Number 1656294-85-7
Molecular Formula C₁₅H₁₉NO₂
Molecular Weight 245.32 g/mol
PubChem Compound Identifier 91810231
International Union of Pure and Applied Chemistry Name methyl 1-[(4-methylphenyl)methyl]-3,6-dihydro-2H-pyridine-4-carboxylate

Position within Tetrahydropyridine Derivative Classification

Within the comprehensive classification system of tetrahydropyridine derivatives, this compound represents a highly substituted member of the 1,2,3,6-tetrahydropyridine subfamily. The compound's classification is based on several key structural features that distinguish it from other tetrahydropyridine derivatives and establish its unique position within this important class of heterocyclic compounds.

The primary classification criterion is the compound's core 1,2,3,6-tetrahydropyridine structure, which represents one of the three major tetrahydropyridine isomeric forms. This specific arrangement of the partially saturated pyridine ring provides distinct chemical and physical properties compared to the 1,2,3,4-tetrahydropyridine and 2,3,4,5-tetrahydropyridine isomers. The 1,2,3,6-configuration offers particular advantages in terms of synthetic accessibility and chemical stability, making it a preferred scaffold for derivative development.

The secondary classification level involves the compound's substitution pattern, which includes both the 4-methylphenylmethyl group attached to the nitrogen atom and the carboxylate ester group at the 4-position of the ring. This substitution pattern places the compound in the category of extensively functionalized tetrahydropyridine derivatives, distinguishing it from simpler members of the family. The presence of the aromatic 4-methylphenylmethyl substituent introduces additional complexity and potential for intermolecular interactions, while the carboxylate ester provides a reactive functional group for further synthetic manipulations.

Structural Feature Classification Category Significance
Core Ring System 1,2,3,6-tetrahydropyridine Defines isomeric identity and basic reactivity
Nitrogen Substitution 4-methylphenylmethyl Provides aromatic character and steric bulk
Ring Substitution 4-carboxylate ester Offers synthetic handle and electronic effects
Overall Classification Extensively substituted tetrahydropyridine derivative Combines multiple functional elements

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple interconnected areas of investigation, reflecting the compound's multifaceted nature and potential applications. The primary research objective involves comprehensive characterization of the compound's chemical properties, including its structural features, reactivity patterns, and synthetic utility as an intermediate in organic synthesis.

A significant component of current research focuses on understanding the compound's role in synthetic methodology development. Several techniques and schemes have been adopted for the synthesis of tetrahydropyridine molecules, and among these, multicomponent reactions have proved to be one of the best tools for achieving compounds containing complex diversity in a single step and production of their vast libraries. Research into this compound seeks to optimize synthetic approaches and develop new methodologies for its preparation and utilization.

The scope of investigation extends to exploring the compound's potential as a building block for more complex molecular architectures. Acts as an important intermediate in the synthesis of more complex organic molecules and serves as a model compound for studying various chemical transformations. This research direction aims to identify new synthetic pathways and reaction conditions that can maximize the compound's utility in constructing diverse molecular frameworks.

An additional research objective involves investigating the compound's behavior under various reaction conditions and its compatibility with different synthetic methodologies. The employment of various catalysts makes synthetic techniques more vibrant, and research efforts focus on identifying optimal catalytic systems for reactions involving this compound. This work aims to develop efficient synthetic protocols that provide information for the development of new processes aiming at less reaction time, better yield, and minimum side effects.

Properties

IUPAC Name

methyl 1-[(4-methylphenyl)methyl]-3,6-dihydro-2H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-12-3-5-13(6-4-12)11-16-9-7-14(8-10-16)15(17)18-2/h3-7H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMFNOGKVMAUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(=CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901125355
Record name 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-[(4-methylphenyl)methyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1656294-85-7
Record name 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-[(4-methylphenyl)methyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1656294-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-[(4-methylphenyl)methyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route

One possible route starts from methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, which can be modified through several reactions as described below:

  • Step 1: Methyl 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydro-4-pyridinecarboxylate is produced by dissolving 4.62 g of methyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate in 30 mL of dichloromethane. Under ice cooling, 4.29 g of 1-chloroethyl chloroformate is added, and the mixture is heated under reflux for 2 hours. After adding 50 mL of methanol, the mixture is stirred at 70°C for 1 hour and 20 minutes. Triethylamine is added to the reaction mixture under ice cooling until the mixture's pH exceeds 7. After adding 4.37 g of tert-butyl dicarbonate, the resulting mixture is stirred at room temperature for 10 minutes. The reaction mixture is then concentrated under reduced pressure, diluted with ethyl acetate, washed with water and a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. After filtration, the solvent is distilled off under reduced pressure, and the obtained residue is purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate) to yield 4.46 g of the title compound as a yellow oily substance.

    • ¹H-NMR(CDCl3) \$$ \delta \$$ ppm: 1.47(s, 9H), 2.40(br.s, 2H), 3.51(t, J=5.6 Hz, 2H), 3.76(s, 3H), 4.07(d, J=2.4 Hz, 2H), 6.88(br.s, 1H)
  • Step 2: A 0.5 M THF solution of (3-bromophenyl)magnesium bromide (20 mL, 10 mmol) is cooled to -15°C, and 1.05 g (4.3 mmol) of methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate in 3.0 mL of toluene is slowly added for 3 hours at -15°C. The reaction mixture is warmed to 20°C and quenched by adding saturated \$$ NH4Cl \$$ aqueous solution, followed by extraction with EtOAc. The combined organic solution is dried over \$$ MgSO4 \$$, filtered, and concentrated in vacuo. The residue is chromatographed on a silica gel column (Hex/EtOAc 9/1) to give 1.0 g (2.6 mmol) of methyl 1-benzyl-3-(3-bromophenyl)piperidine-4-carboxylate.
  • Step 3: A 2.5 M THF/toluene solution of (3-bromo-5-methylphenyl)magnesium bromide (40 mL, 99 mmol) is cooled to -15°C, and 9.85 g (42.6 mmol) of methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate in 17.5 mL of benzene is slowly added for 3 hours at -15°C. The reaction mixture is stirred for an additional 2 hours at -15°C and warmed to 20°C. The reaction is quenched by adding saturated \$$ NH4Cl \$$ aqueous solution, followed by extraction with EtOAc. The combined organic solution is dried over \$$ MgSO4 \$$, filtered, and concentrated in vacuo. The residue is chromatographed on a silica gel column (Hex/EtOAc 9/1) to give 12.2 g (30.3 mmol) of methyl 1-benzyl-3-(3-bromo5-methyl-phenyl)piperidine-4-carboxylate.
  • Step 4: 2.1 g (9.2 mmol) of Compound 48-a is dissolved in 20 mL of ethanol. After cooling to 0°C, 0.38 g (0.010 mol) of sodium borohydride and 4 mL of distilled water are added, and the mixture is stirred at room temperature for 1 hour. After completion of the reaction, 20 mL of distilled water is added, and the mixture is extracted with methylene chloride. The organic layer is washed with distilled water and saturated brine, dried over anhydrous sodium sulfate, and concentrated to give 1.84 g of the crude product of the title compound 48-b as a yellow liquid, which is used in the next reaction without further purification.
  • Step 5: 1.8 g (7.9 mmol) of Compound 48-b is dissolved in 5 mL of methylene chloride, cooled to 0°C, 2.8 g (0.016 mol) of 2-(trimethylsilyl) ethyl chloroformate is added, and the mixture is stirred at room temperature for 1 hour. After completion of the reaction, 20 mL of distilled water is added, and the mixture is extracted with ethyl acetate. The organic layer is washed with saturated sodium hydrogencarbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated. The resulting residue is purified by silica gel column chromatography (ethyl acetate: n-hexane = 1:9) to give 1.34 g (59%) of the title compound 48-c.

Related Compounds

Several compounds share structural similarities:

  • Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride
  • Methyl 3-((methylamino)methyl)benzoate
  • Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride
  • (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride
  • (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride
  • Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride
  • Methyl isoindoline-4-carboxylate hydrochloride
  • Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride
  • Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride
  • Methyl 3-((methylamino)methyl)benzoate
  • Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
  • 1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate
  • Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
  • Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate
  • Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neurotoxicity and Parkinson's Disease Research

Neurotoxic Effects
Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate is structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-known neurotoxin that induces Parkinson's disease-like symptoms in primates and humans. Research indicates that this compound exhibits similar neurotoxic effects by selectively damaging dopaminergic neurons in the substantia nigra region of the brain. Studies have shown that administration of this compound leads to motor deficits and neurodegeneration in animal models, making it a valuable tool for studying Parkinson's disease mechanisms and potential treatments .

Case Study: Marmoset Model
In a study involving adult marmosets treated with increasing doses of this compound, researchers observed mild motor deficits that developed over time. The study highlighted the compound's potential to model Parkinson's disease symptoms effectively .

Pharmacological Applications

Dopaminergic Activity
The compound's structural similarity to MPTP allows it to be used in pharmacological studies focusing on dopaminergic activity. It has been investigated for its effects on dopamine receptors and its potential as a lead compound for developing new treatments for Parkinson's disease .

Medicinal Chemistry

Synthesis of Derivatives
Research into this compound has led to the synthesis of various derivatives that exhibit enhanced biological activities. These derivatives are being explored for their potential as novel therapeutic agents against neurodegenerative diseases and other conditions linked to dopaminergic dysfunction .

Toxicological Studies

Understanding Mechanisms of Toxicity
Toxicological studies using this compound have provided insights into the mechanisms underlying its neurotoxic effects. For instance, it has been shown to deplete ATP levels in hepatocytes and disrupt mitochondrial function, which are critical factors in cell death associated with neurodegeneration . These findings are essential for developing antidotes or protective agents against neurotoxicity.

Data Table: Summary of Key Findings

Study Focus Findings Reference
Neurotoxicity in MarmosetsMild motor deficits observed; effective model for Parkinson's disease
Dopaminergic ActivitySimilar effects to MPTP; potential lead for therapeutic development
Mechanisms of ToxicityATP depletion and mitochondrial dysfunction linked to neurodegeneration
Synthesis of DerivativesEnhanced biological activities observed in synthesized derivatives

Mechanism of Action

The mechanism of action of Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The compound’s lipophilic nature allows it to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

  • Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride: This simpler analog (C₇H₁₀ClNO₂) lacks the 4-methylbenzyl group. The absence of aromatic substitution diminishes its interaction with MAO-B or dopamine transporters, highlighting the critical role of the 4-methylphenylmethyl moiety in conferring target specificity .
  • MPTP and Derivatives: MPTP (C₁₂H₁₅N) and its metabolite MPP⁺ are structurally distinct due to the absence of a carboxylate group. MPTP’s neurotoxicity arises from MAO-B-mediated conversion to MPP⁺, which inhibits mitochondrial complex I. The carboxylate group in the target compound likely prevents such bioactivation, rendering it non-neurotoxic .

Physicochemical Properties

Compound Molecular Weight Key Substituents Melting Point/State MAO-B Affinity (Km) Neurotoxicity
Target Compound 245.32 4-Methylbenzyl, methyl ester Liquid (viscous oil) Not reported None reported
2'CH₃-MPTP 201.29 2'-Methylphenyl Not reported 66 µM High
MPTP 173.25 Phenyl Not reported 114 µM Moderate
Compound 2b 217.30 4-Methylphenyl, hydroxyethyl 67–70°C Not reported Not tested

Key Research Findings

Synthetic Pathways :
The target compound’s synthesis mirrors methods for related carbamates, such as refluxing with methyl chloroformate in benzene, yielding viscous oils purified via column chromatography .

Metabolic Stability :
Unlike MPTP derivatives, the methyl ester group in the target compound may resist MAO-B-mediated oxidation, as seen in analogs where carboxylate or ester groups hinder enzymatic processing .

Pharmacological Potential: While MPTP derivatives are neurotoxic, the target compound’s structural features (e.g., carboxylate) align with non-toxic tetrahydropyridines used in PET-MRI probes, suggesting applications in diagnostic imaging .

Biological Activity

Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H19N
  • Molecular Weight : 225.33 g/mol
  • CAS Number : Not explicitly listed but related to similar tetrahydropyridine derivatives.

This compound is structurally related to neurotoxic compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms in animal models. The mechanism by which these compounds exert their effects primarily involves the inhibition of mitochondrial complex I, leading to oxidative stress and dopaminergic neuron degeneration.

Key Mechanisms:

  • Neurotoxicity : Similar to MPTP, this compound may induce neurotoxicity through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
  • Dopaminergic System Impact : It has been shown to affect the nigrostriatal pathway, crucial for motor control.

Neuroprotective Effects

Research indicates that certain derivatives of tetrahydropyridine compounds can exhibit neuroprotective properties. They may modulate neuroinflammatory responses and provide antioxidant effects that help mitigate neuronal damage.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Antioxidants play a critical role in reducing oxidative stress in biological systems, which is a contributing factor in various neurodegenerative diseases.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
MPTPNeurotoxic
1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridineNeuroprotective
Ethyl 5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridineAntioxidant

Case Study 1: Neurotoxicity Induction

In a study examining the neurotoxic effects of MPTP and its derivatives, researchers found that methyl-substituted variants exhibited increased potency in inducing Parkinsonian symptoms in murine models. The study highlighted the role of oxidative stress in mediating these effects and suggested potential therapeutic avenues through antioxidant strategies.

Case Study 2: Protective Mechanisms

A separate investigation focused on the protective mechanisms offered by certain tetrahydropyridine derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could enhance cellular resilience by upregulating antioxidant enzymes and downregulating pro-inflammatory cytokines.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate?

The compound can be synthesized via cyclization reactions involving methyl chloroformate. For example, a benzene solution of the precursor 4-(2-(benzhydryloxy)ethyl)-1,2,3,6-tetrahydropyridine and methyl chloroformate, refluxed for 6 hours, yields the carbamate derivative after purification by column chromatography (Hex:EtOAc 9:1) . Alternative metal-free approaches using acetic acid as both solvent and catalyst may also be applicable, as demonstrated in the synthesis of structurally similar tetrahydropyridines .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

  • Melting Point Determination : Use an Electrothermal Gallenkamp apparatus (e.g., reported mp ranges: 160–228°C for analogous compounds) .
  • Spectroscopy :
    • IR : Identify NH (3200–3400 cm⁻¹), C=O (1680–1720 cm⁻¹), and C=C (1600–1650 cm⁻¹) stretches .
    • NMR : Analyze chemical shifts for CH3 (~δ 2.3–3.5 ppm), aromatic protons (~δ 6.8–7.5 ppm), and ester OCH3 (~δ 3.7 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., M+ at m/z 524.1 for derivatives) .

Q. What solvent systems are effective for purification via column chromatography?

Hexane:ethyl acetate (9:1) is commonly used for eluting tetrahydropyridine derivatives, as demonstrated in the purification of methyl 4-(2-(benzhydryloxy)ethyl)-5,6-dihydropyridine-1(2H)-carboxylate . For polar derivatives, gradient elution with increasing EtOAc (e.g., 17% EtOAc in petroleum ether) improves separation .

Advanced Research Questions

Q. How does the neurotoxic potential of this compound compare to MPTP in Parkinson’s disease models?

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induces dopaminergic neuron loss via mitochondrial complex I inhibition and conversion to MPP+ by MAO-B . Structural similarities suggest Methyl 1-[(4-methylphenyl)methyl]-tetrahydropyridine-4-carboxylate may share neurotoxic mechanisms. However, substituent variations (e.g., methyl ester vs. phenyl groups) could alter metabolic stability or MAO-B affinity. Comparative studies using in vivo models (e.g., mice) should assess:

  • Behavioral deficits (rotarod, open-field tests) .
  • Histopathology : Tyrosine hydroxylase (TH) depletion in the substantia nigra and striatum .
  • Mitochondrial dysfunction : Oxygen consumption rates and complex I activity .

Q. What experimental strategies can resolve contradictions in neurotoxicity data between structurally similar tetrahydropyridines?

  • Metabolic Profiling : Test MAO-B-mediated conversion to toxic metabolites (e.g., MPP+ analogs) using in vitro enzymatic assays .
  • Dose-Response Studies : Compare LC50 values in dopaminergic cell lines (e.g., SH-SY5Y) .
  • Stereochemical Analysis : Evaluate enantiomer-specific toxicity, as seen in MPTP derivatives requiring optical resolution (e.g., using (-)-dibenzoyltartaric acid) .

Q. How can researchers optimize in vivo models to study this compound’s effects on neuroinflammation?

  • Immunohistochemistry : Quantify glial activation markers (GFAP for astrocytes, Iba-1 for microglia) in the substantia nigra .
  • Cytokine Profiling : Measure IL-1β, TNF-α, and IL-6 levels in cerebrospinal fluid or brain homogenates .
  • Time-Course Experiments : Assess acute vs. chronic exposure effects, as MPTP-induced inflammation peaks 7–14 days post-administration .

Methodological Notes

  • Data Reproducibility : Report reaction yields, purity (≥95%), and spectroscopic data with error margins (e.g., ±2°C for melting points) .
  • Ethical Compliance : Follow institutional guidelines for neurotoxicity studies, particularly for in vivo models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate

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